6-氨基己酸盐酸盐

描述

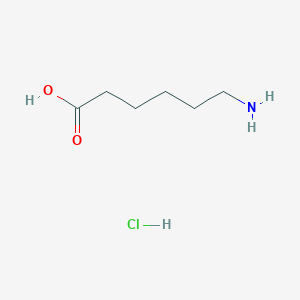

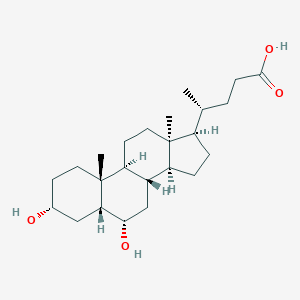

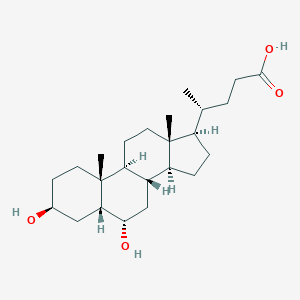

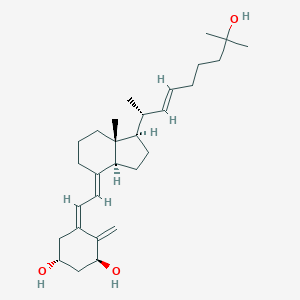

6-Aminohexanoic acid, also known as 6-AHA, is an ω-amino acid with a hydrophobic and flexible structure. It is primarily used as an antifibrinolytic drug but has other significant applications in the synthesis of modified peptides, the nylon industry, and as a linker in various biologically active structures .

Synthesis Analysis

The synthesis of 6-AHA can be achieved through the acid hydrolysis of caprolactam, a process that has been optimized to yield a high purity product. The optimal conditions involve using sulfuric acid at a temperature of about 160°C with specific molar ratios of water and sulfuric acid to caprolactam. This method results in a technical yield of 98.1% of 6-AHA . Another synthesis route involves the conversion of lysine derivatives to produce non-proteinogenic amino acids and their derivatives with good overall yield .

Molecular Structure Analysis

The molecular structure of 6-AHA has been studied in complex with the tissue-type plasminogen activator kringle 2 domain. The binding site for 6-AHA is characterized by a negatively charged locus and an aromatic pocket, which includes interactions with various amino acid side chains. The structure of the kringle 2 domain complexed with 6-AHA was determined using nuclear magnetic resonance spectroscopy and dynamical simulated annealing calculations .

Chemical Reactions Analysis

6-AHA has been found to inhibit the corrosion of mild steel in hydrochloric acid solutions. The inhibition efficiency increases with the concentration of 6-AHA, and its adsorptive behavior on the steel surface follows a Langmuir-type isotherm. The mechanism of inhibition is attributed to chemisorption interactions between 6-AHA and the mild steel . Additionally, 6-AHA can be polymerized in the solid state upon UV or γ irradiation to form an amphoteric polyelectrolyte .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-AHA are influenced by its structure, which allows it to act as a corrosion inhibitor and participate in polymerization reactions. Its role as a hydrophobic, flexible structural element is crucial in its applications across various fields, including medicine and industry . The enzymatic production of 6-oxohexanoic acid from 6-AHA using an ω-amino group-oxidizing enzyme demonstrates the chemical versatility of 6-AHA .

Relevant Case Studies

Case studies involving 6-AHA include its complexation with the kringle 2 domain of tissue-type plasminogen activator, which provides insights into its antifibrinolytic mechanism . The corrosion inhibition of mild steel by 6-AHA in hydrochloric acid is another practical application that has been studied, showcasing its potential in industrial settings . The enzymatic degradation of nylon oligomers by 6-aminohexanoate-dimer hydrolase illustrates the biodegradation potential of 6-AHA-containing compounds . Additionally, the purification and characterization of 6-aminohexanoic-acid-oligomer hydrolase from Flavobacterium sp. KI72 highlight the enzyme's specificity and potential applications in nylon waste degradation .

科学研究应用

分子结构中的作用

6-氨基己酸是一种具有疏水、柔性结构的 ω-氨基酸,临床上主要用作抗纤溶药。然而,它的意义延伸到改性肽的化学合成和聚酰胺合成纤维(尼龙)工业中。它还用作各种生物活性结构中的连接体 (Markowska, Markowski, & Jarocka-Karpowicz, 2021)。

合成工艺

6-氨基己酸的合成可以通过己内酰胺的酸水解来实现,这种方法可以优化产物的收率和质量。这一过程在 6-氨基己酸的工业生产中至关重要,特别是对于技术领域的应用 (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020)。

酶促应用

酶促研究揭示了来自黄杆菌属的 6-氨基己酸寡聚物水解酶的纯化和表征。这种酶在分子量、最适 pH 值、活性温度和特异性抑制特性方面表现出独特的性质,使其成为生化研究中的重要课题 (Kinoshita 等,1981)。

纳米技术和生物成像

6-氨基己酸已被用于开发水溶性、表面功能化的上转换纳米晶体。这些纳米晶体显示出强烈的上转换发光发射,有望用于生物成像,突出了 6-氨基己酸在先进技术应用中的多功能性 (Cao 等,2011)。

安全和危害

6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .

未来方向

6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .

属性

IUPAC Name |

6-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195786 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminohexanoic acid hydrochloride | |

CAS RN |

4321-58-8 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4321-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)

![4-[[3-[2-(3-Chlorophenyl)ethyl]-2-pyridinyl]carbonyl]-1-piperidinecarboxylic AcidEthyl Ester](/img/structure/B131388.png)